molecular formula C15H22N2O4 B15259731 tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate

Cat. No.: B15259731
M. Wt: 294.35 g/mol
InChI Key: ZMBWOQPIOKKSGR-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate is a chiral ester derivative featuring a nitro-substituted aromatic ring, a tertiary butyl ester group, and an amino group positioned at the β-carbon of the propanoate backbone. The compound’s structure combines steric hindrance (from the 2,2-dimethyl and tert-butyl groups) with electronic effects (from the 2-nitrophenyl substituent), making it a candidate for applications in asymmetric synthesis, pharmaceuticals, or agrochemicals.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)21-13(18)15(4,5)12(16)10-8-6-7-9-11(10)17(19)20/h6-9,12H,16H2,1-5H3

InChI Key

ZMBWOQPIOKKSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile, facilitating reactions with electrophiles like alkyl halides.

Reagent/ConditionsProductYieldKey ObservationsReference
Allyl bromide, DMA, 0°C, 5 h(R)-tert-butyl 2-(allylamino) derivative87%Stereoselectivity observed
Benzyl chloride, triethylamine, RTN-benzylated derivative72%Requires base for deprotonation
Methyl iodide, DMF, Cs₂CO₃, 20 minN-methylated product89%Room-temperature efficiency

Mechanism : The amino group attacks electrophilic carbons in alkyl halides, forming C–N bonds. Steric hindrance from the tert-butyl group influences reaction rates and regioselectivity .

Acylation Reactions

The amino group reacts with acylating agents to form amides.

Reagent/ConditionsProductYieldNotesReference
Acetyl chloride, pyridine, CH₂Cl₂N-acetyl derivative68%Mild conditions preserve ester
Boc anhydride, DMAP, THFN-Boc-protected compound91%Compatible with ester stability

Application : Acylation protects the amino group during multi-step syntheses, enabling selective functionalization .

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes cleavage under acidic or basic conditions.

ConditionsProductYieldKey FactorReference
HCl (6 M), reflux, 4 h3-Amino-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid95%Complete deprotection
NaOMe, MeOH, RTMethyl ester derivative82%Transesterification without racemization

Stability : The ester remains intact under mild basic conditions (e.g., Cs₂CO₃ in DMF) but decomposes in strong acids .

Cyclization Reactions

The nitro and amino groups participate in intramolecular cyclizations to form heterocycles.

Reagent/ConditionsProductYieldNotesReference
PPh₃, DEAD, THFBenzofuran derivative65%Requires activating agents

Mechanism : Nitro groups act as electron-withdrawing groups, directing electrophilic aromatic substitution during cyclization .

Interaction with Sulfonating Agents

Sulfonamide derivatives are synthesized for biological screening.

Reagent/ConditionsProductYieldApplicationReference
Tosyl chloride, Et₃N, CH₂Cl₂N-tosyl derivative78%Enhances pharmacokinetic properties

Key Reactivity Trends

  • Amino Group : Dominates nucleophilic reactions (alkylation, acylation).

  • Nitro Group : Modulates electronic effects and participates in reductions/cyclizations.

  • tert-Butyl Ester : Provides steric bulk and hydrolytic stability under mild conditions .

Experimental data emphasize the compound’s versatility in generating pharmacophores and intermediates for drug discovery. Further studies are needed to explore its catalytic asymmetric reactions and metal-complexation behavior.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects and Electronic Properties

Target Compound:
  • Core Structure: Propanoate ester with a 2-nitrophenyl group at C3, an amino group at C3, and 2,2-dimethyl groups at C2.
  • Key Features: Nitro Group (2-nitrophenyl): Electron-withdrawing, meta-directing in electrophilic substitution, and redox-active (e.g., reducible to amine). Steric Shielding: 2,2-Dimethyl and tert-butyl groups hinder hydrolysis of the ester and limit conformational flexibility.
Comparison with Analogues:

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate (): Substituents: 3-Trifluoromethylphenyl (strongly electron-withdrawing) and diphenylmethyleneamino (protected amine). Contrast: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group. The diphenylmethyleneamino group acts as a temporary protective group for the amine, whereas the target compound’s free amino group may require in-situ protection during synthesis .

tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate (): Substituents: Phenoxy group with a trifluoromethyldiaziridine moiety. Contrast: The diaziridine group introduces photoreactivity (useful in photoaffinity labeling), absent in the target compound. The phenoxy linkage alters electronic distribution compared to the direct C–C bond in the nitro-substituted target .

(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate (): Substituents: Hydroxy group at C2 and phenyl at C3. Contrast: The hydroxy group increases polarity and hydrogen-bonding capacity, while the phenyl ring lacks the electron-withdrawing nitro group. Stereochemistry (2S,3S) is explicitly defined here, whereas the target compound’s stereochemical details are unspecified in the evidence .

Physicochemical Properties

Property Target Compound Analogue Analogue Analogue
Molecular Weight ~306 g/mol (estimated) ~463 g/mol ~333 g/mol ~265 g/mol
Solubility Low in water (tert-butyl ester) Lipophilic (CF3 group) Moderate (polar diaziridine) Higher (hydroxy group)
Stability Stable to hydrolysis (steric) Stable (protected amine) Photoactive (diaziridine) Labile to oxidation (hydroxy)
Reactivity Nitro reduction, amine acylation Amine deprotection Photocrosslinking Hydroxy participation in H-bonding

Biological Activity

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate, also known by its CAS number 2060000-10-2, is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂N₂O₄
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 2060000-10-2

The compound features a tert-butyl group, an amino group, and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets. The nitrophenyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross biological membranes and interact with intracellular targets.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on excitatory amino acid transporters (EAATs), which are crucial in neurotransmission and neuroprotection .
  • Antioxidant Properties : Some studies have indicated that nitro-substituted compounds can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells . This property is particularly relevant in the context of neurodegenerative diseases.

Antitumor Activity

A notable area of investigation is the antitumor potential of this compound. In vitro studies have demonstrated that compounds containing similar structural motifs can induce apoptosis in cancer cell lines by activating caspase pathways .

StudyCell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF720ROS generation

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored through its influence on glutamate transporters. By modulating EAATs, it may help prevent excitotoxicity associated with various neurodegenerative conditions like Alzheimer's disease .

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
  • Neuroprotective Study :
    • In a model of oxidative stress induced by glutamate exposure, treatment with the compound resulted in decreased neuronal death and lower levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.

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